Benzomalvin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

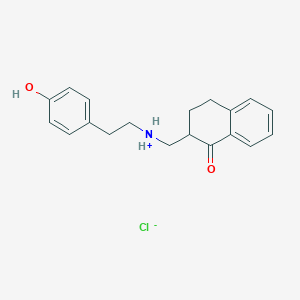

Benzomalvin C is a weak antagonist of the neurokinin-1 (NK1) receptor, inhibiting the binding of substance P by 46% when used at 100 μg/ml in vitro . It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC50 value of 130 μM for recombinant IDO .

Synthesis Analysis

This compound is biosynthesized by a three-gene nonribosomal peptide synthetase cluster . The use of fungal artificial chromosomes with metabolomic scoring (FAC-MS) identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . The key transformation involves Cu-catalyzed intramolecular C–N arylation of quinazolinone, leading to a sclerotigenin analogue that undergoes nucleophilic addition with benzaldehyde .

Molecular Structure Analysis

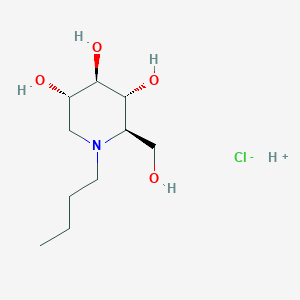

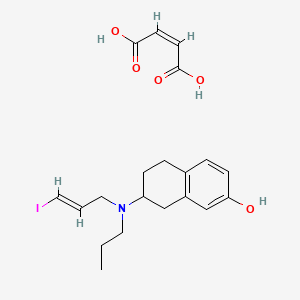

The molecular formula of this compound is C24H17N3O3 . It contains an epoxide group at C-19 and C-20, which is not present in benzomalvins A, B, or E .

Chemical Reactions Analysis

This compound was transformed to Z-benzomalvin B with UV 365 nm irradiation . The incorrect 1 H NMR data of Z-benzomalvin B in the literature was reassigned for the first time .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 395.4 g/mol . It has a topological polar surface area of 65.5 Ų .

Aplicaciones Científicas De Investigación

Química de los Compuestos Naturales

Benzomalvin C es un compuesto que se ha obtenido del hongo marino Aspergillus sp., que fue aislado del coral blando Sinularia sp., recolectado en el Mar de China Meridional . La configuración absoluta de this compound se informó por primera vez mediante difracción de rayos X de monocristal .

Estudios de Estabilidad

Se investigó la estabilidad del doble enlace de E-benzomalvin B bajo diferentes condiciones de luz, y se transformó en Z-benzomalvin B con irradiación UV de 365 nm .

Neurociencia

This compound es un antagonista débil del receptor neuroquinina-1 (NK1) . Inhibe la unión de la sustancia P en un 46% cuando se usa a 100 µg/ml in vitro .

Bioquímicos

This compound es un bioquímico que se utiliza en farmacología de receptores . Es un antagonista débil del receptor NK1 .

Inhibición de la indolamina 2,3-dioxigenasa (IDO)

This compound también es un inhibidor débil de la indolamina 2,3-dioxigenasa (IDO) con un valor de IC50 de 130 µM para IDO recombinante .

Productos Naturales Marinos

This compound es uno de los casi 370 productos naturales marinos (MNP) que se han aislado de microorganismos derivados de corales .

Mecanismo De Acción

Target of Action

Benzomalvin C primarily targets the neurokinin-1 (NK1) receptor and indolamine 2,3-dioxygenase (IDO) . The NK1 receptor is a key player in the transmission of pain signals in the central nervous system, while IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid .

Mode of Action

This compound acts as a weak antagonist of the NK1 receptor, inhibiting the binding of substance P by 46% when used at 100 µg/ml in vitro . Substance P is a neuropeptide that mediates pain perception. By inhibiting its binding, this compound can potentially reduce pain signals .

In addition, this compound also weakly inhibits IDO with an IC50 value of 130 µM for recombinant IDO . By inhibiting IDO, this compound can affect the metabolism of tryptophan, which may have various downstream effects .

Biochemical Pathways

Its antagonistic action on the nk1 receptor suggests it could impact the neurokinin pathway, which is involved in pain perception . Its inhibitory action on IDO suggests it could also affect the kynurenine pathway, which is involved in the metabolism of tryptophan .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and methanol suggests it could potentially be well-absorbed and distributed in the body

Result of Action

Its antagonistic action on the nk1 receptor suggests it could potentially reduce pain signals . Its inhibitory action on IDO suggests it could potentially affect the metabolism of tryptophan, which may have various downstream effects .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzomalvin C plays a role in biochemical reactions by inhibiting the binding of substance P to the NK1 receptor by 46% when used at 100 µg/ml in vitro . It also inhibits IDO, an enzyme involved in the metabolism of tryptophan, with an IC50 value of 130 µM for recombinant IDO .

Cellular Effects

The effects of this compound on cells are primarily related to its antagonistic action on the NK1 receptor and inhibitory action on IDO. These actions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the NK1 receptor and IDO. Its antagonistic action on the NK1 receptor inhibits the binding of substance P, a neuropeptide involved in pain perception . Its inhibitory action on IDO can lead to changes in tryptophan metabolism and potentially influence gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of tryptophan as an inhibitor of IDO . This could potentially affect metabolic flux or metabolite levels.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzomalvin C involves a series of reactions including oxidative coupling, reduction, and cyclization.", "Starting Materials": ["3,5-dimethoxybenzaldehyde", "4-methoxyphenylacetic acid", "sodium hydride", "palladium acetate", "triethylamine", "ethyl acetate", "hydrogen gas", "acetic acid", "sodium borohydride", "methanol", "sodium hydroxide"], "Reaction": [ "Step 1: Oxidative coupling of 3,5-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid using palladium acetate and triethylamine in ethyl acetate to form the intermediate", "Step 2: Reduction of the intermediate using hydrogen gas and palladium acetate in acetic acid to form the corresponding alcohol", "Step 3: Cyclization of the alcohol using sodium borohydride and methanol in acetic acid to form the benzomalvin C intermediate", "Step 4: Final cyclization of the intermediate using sodium hydroxide in methanol to form Benzomalvin C" ] } | |

Número CAS |

157047-98-8 |

Fórmula molecular |

C24H17N3O3 |

Peso molecular |

395.4 g/mol |

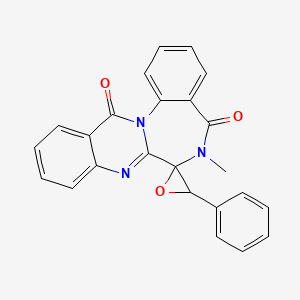

Nombre IUPAC |

(2R,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |

InChI |

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m1/s1 |

Clave InChI |

TWDKBDSVUUKABK-YKSBVNFPSA-N |

SMILES isomérico |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6 |

SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

SMILES canónico |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

Apariencia |

A solid |

Pictogramas |

Acute Toxic; Environmental Hazard |

Sinónimos |

benzomalvin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.